

Unraveling the Role of C14-4 in T Cell Engineering: A Technical Guide

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An In-depth Examination of **C14-4** Lipid Nanoparticles for Advanced T Cell Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **C14-4**, an ionizable lipid, and its pivotal role in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA to T lymphocytes. While not a biological signaling molecule with an intrinsic function within T cells, **C14-4** is a critical component of a synthetic delivery system that facilitates the genetic engineering of these immune cells for therapeutic applications, most notably in the field of Chimeric Antigen Receptor (CAR) T cell therapy. This document details the quantitative performance, experimental protocols, and underlying workflows associated with **C14-4** LNP-mediated T cell engineering.

Quantitative Performance of C14-4 Lipid Nanoparticles in T Cell Transfection

The efficacy of **C14-4** containing LNPs has been benchmarked against traditional methods like electroporation and other LNP formulations. The primary metrics for evaluation are transfection efficiency and cell viability.

Table 1: Biophysical Characteristics of C14-4 LNPs for eGFP-mRNA Delivery[1]



Parameter	Value	
Lipid Molar Ratio (C14- 4:DOPE:Cholesterol:DMG-PEG)	35:16:46.5:2.5	
Aqueous Phase	200 μg/ml eGFP-mRNA in 50 mM sodium acetate, pH 4.5	
Total Flow Rate (Microfluidic Mixing)	10 ml/min	
Flow Rate Ratio (mRNA:lipid)	3:1	
mRNA Encapsulation Efficiency	Good (Specific percentage not detailed in the application note)	

Table 2: Transfection Efficiency and Viability of C14-4 LNPs in Jurkat Cells[1]

eGFP-mRNA Concentration	Time Point	Transfection Efficiency (% eGFP+ cells)	Cell Viability (% DAPI- cells)
125 ng/ml	24 hours	(Data not specified)	(Data not specified)
250 ng/ml	48 hours	Optimal expression observed	High
500 ng/ml	72 hours	(Data not specified)	High

Note: The application note from Cayman Chemical states that eGFP expression increased in a dose-dependent manner and that cell viability was maintained at high levels across the tested concentrations.

Table 3: Comparative Performance of C14-4 LNPs for CAR T Cell Engineering[2][3][4]



Delivery Method	CAR Expression Level	Cytotoxicity	Cancer-Killing Activity
C14-4 LNP Treatment	Equivalent to electroporation	Substantially reduced compared to electroporation	Elicited potent cancer-killing activity
Electroporation	(Baseline for comparison)	Higher cytotoxicity	Elicited potent cancer- killing activity

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for the use of **C14-4** LNPs in T cell engineering.

Preparation of C14-4 Lipid Nanoparticles[1]

- Organic Phase Preparation: A lipid mixture is prepared in ethanol with a molar ratio of 35:16:46.5:2.5 for C14-4, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG(2000)), respectively.
- Aqueous Phase Preparation: The mRNA cargo (e.g., eGFP-mRNA or CAR-mRNA) is prepared in an aqueous buffer of 50 mM sodium acetate at pH 4.5. A typical concentration is 200 μg/ml.
- Microfluidic Mixing: The organic and aqueous phases are mixed using a microfluidic device.
 The total flow rate is maintained at 10 ml/min with a flow rate ratio of 3:1 (aqueous:lipid).
- Dialysis: The resulting LNP solution is dialyzed to remove ethanol and unencapsulated mRNA.

Transfection of Jurkat Cells with C14-4 LNPs[1]

 Cell Seeding: Jurkat cells, an immortalized T cell line, are seeded in 96-well plates at a density of 100,000 cells per well.



- LNP Treatment: C14-4 mRNA LNPs are added to the cell media to achieve final eGFP-mRNA concentrations of 125, 250, or 500 ng/ml.
- Incubation: The cells are incubated with the LNPs for 24, 48, or 72 hours.
- Analysis: Post-incubation, cells are stained with a viability dye such as DAPI (1 μg/ml) and analyzed by flow cytometry to determine transfection efficiency (% of eGFP-positive cells) and viability (% of DAPI-negative cells).

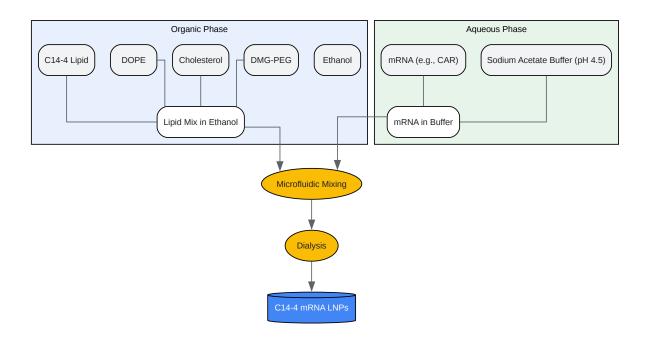
Transfection of Primary Human T Cells with C14-4 LNPs[1]

- T Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are enriched from whole blood using density centrifugation. Monocytes are depleted by adherence to plastic.
- T Cell Activation: Primary T cells are activated using plate-bound anti-CD3 and soluble anti-CD28 antibodies for three to six days. Optimal protein expression was noted with a three-day activation period.
- LNP Incubation: Activated primary human T cells are incubated with **C14-4** LNPs containing the mRNA of interest (e.g., 250 ng/ml eGFP-mRNA) for 24 to 72 hours. An incubation period of 48 hours was found to be optimal for expression.
- Analysis: Transfection efficiency and cell viability are assessed using flow cytometry.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in utilizing **C14-4** LNPs for T cell engineering.

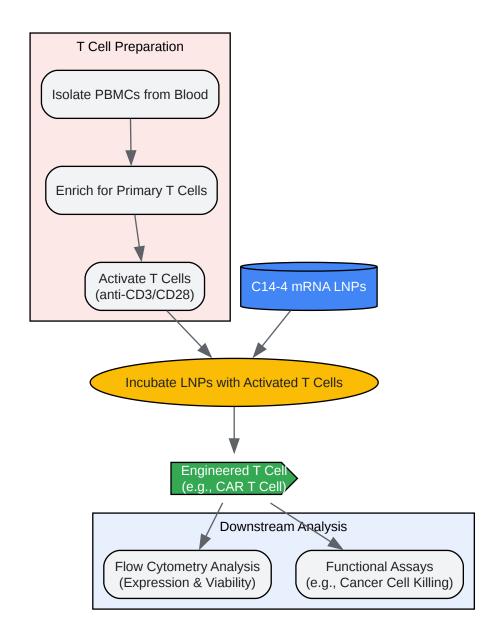




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Caption: Workflow for the preparation of **C14-4** mRNA lipid nanoparticles.

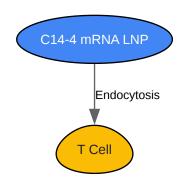


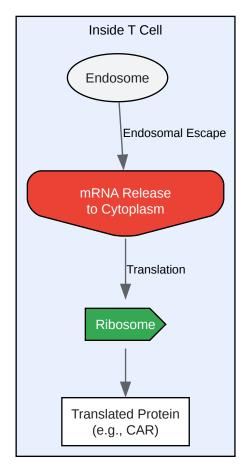


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Caption: Experimental workflow for transfecting primary T cells with C14-4 LNPs.







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Caption: Conceptual pathway of LNP-mediated mRNA delivery into a T cell.

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